Multi-Target Deubiquitinase Screening Profile: Eight-DUB qHTS Coverage vs. Untested or Narrowly Profiled Analogs
The compound has been experimentally screened in the PubChem 'FAST DUB HTS Primary' qHTS campaign (Source 24642) against a panel of eight deubiquitinase targets: USP8, USP17, USP7, USP28, USP10, UCHL1, OTUD3, and USP30 . This multi-target screening provides a broader initial activity fingerprint compared to the majority of close structural analogs—such as the 4-fluoro analog (CAS 898449-41-7), the 4-chloro analog (CAS 898414-73-8), or the ortho-methoxy isomer (CAS 898443-75-9)—for which comparable multi-DUB qHTS data have not been identified in publicly accessible databases . The qHTS format generates concentration-response data, enabling rank-order activity comparisons across the DUB panel that single-concentration screens cannot provide [1]. However, the specific quantitative activity values (e.g., AC₅₀, % inhibition at defined concentrations) from this screen were not retrievable from accessible sources at the time of this analysis.
| Evidence Dimension | Number of deubiquitinase targets screened in qHTS format |
|---|---|
| Target Compound Data | 8 DUB targets (USP8, USP17, USP7, USP28, USP10, UCHL1, OTUD3, USP30) in FAST DUB HTS Primary qHTS (Source 24642) |
| Comparator Or Baseline | Close structural analogs (CAS 898449-41-7, 898414-73-8, 898443-75-9): No publicly accessible multi-DUB qHTS screening data identified |
| Quantified Difference | 8-target screening coverage vs. 0 identified for comparators |
| Conditions | PubChem qHTS 'FAST DUB HTS Primary' project (Source ID: 24642); targets include USP family, UCHL, and OTU subfamily deubiquitinases |
Why This Matters
For researchers initiating DUB-focused screening cascades, a compound with existing multi-target qHTS data reduces the upfront characterization burden and provides immediate cross-target activity context that untested analogs lack.
- [1] Inglese J, Auld DS, Jadhav A, et al. Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proc Natl Acad Sci USA. 2006;103(31):11473-11478. Description of qHTS methodology generating concentration-response curves. View Source
